molecular formula C19H14N4O2 B5849877 2-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-quinolinecarbohydrazide

2-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-quinolinecarbohydrazide

Cat. No. B5849877
M. Wt: 330.3 g/mol
InChI Key: NVQNPZNYWBFUCT-UHFFFAOYSA-N
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Description

2-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-quinolinecarbohydrazide, also known as MIQC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MIQC is a heterocyclic compound that belongs to the class of quinoline derivatives, and it has been found to possess a range of interesting biological activities.

Scientific Research Applications

2-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-quinolinecarbohydrazide has been found to possess a range of interesting biological activities, making it a promising compound for scientific research. One of the most important applications of 2-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-quinolinecarbohydrazide is in the field of cancer research. 2-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-quinolinecarbohydrazide has been shown to exhibit significant cytotoxic activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-quinolinecarbohydrazide has also been found to induce apoptosis in cancer cells, making it a potential candidate for the development of new anticancer drugs.
In addition to its anticancer activity, 2-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-quinolinecarbohydrazide has also been found to possess antibacterial and antifungal properties. It has been shown to inhibit the growth of a range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 2-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-quinolinecarbohydrazide has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 2-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. 2-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-quinolinecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-quinolinecarbohydrazide has also been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
2-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-quinolinecarbohydrazide has been found to have a range of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. 2-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-quinolinecarbohydrazide has also been found to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. This inhibition of MMPs may contribute to the anticancer activity of 2-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-quinolinecarbohydrazide.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-quinolinecarbohydrazide is its relatively simple synthesis method, which makes it easy to produce in large quantities. 2-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-quinolinecarbohydrazide is also stable under a range of conditions, making it suitable for use in a variety of experimental settings. However, one of the main limitations of 2-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-quinolinecarbohydrazide is its low solubility in water, which may limit its use in some experimental applications. 2-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-quinolinecarbohydrazide also has limited bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for research on 2-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-quinolinecarbohydrazide. One area of interest is the development of new 2-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-quinolinecarbohydrazide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of 2-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-quinolinecarbohydrazide, which may provide insights into its potential therapeutic applications. Finally, further studies are needed to assess the safety and efficacy of 2-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-quinolinecarbohydrazide in vivo, with the ultimate goal of developing new anticancer and anti-inflammatory drugs based on this promising compound.

Synthesis Methods

2-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-quinolinecarbohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methyl-3-quinolinecarboxylic acid hydrazide with isatin in the presence of acetic anhydride. The reaction mixture is then refluxed in ethanol, and the resulting product is purified using column chromatography. The overall yield of the synthesis is approximately 60%.

properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-methylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c1-11-14(10-12-6-2-4-8-15(12)20-11)18(24)23-22-17-13-7-3-5-9-16(13)21-19(17)25/h2-10,21,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQNPZNYWBFUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)N=NC3=C(NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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